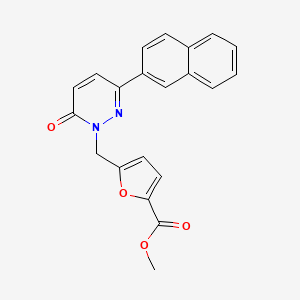

methyl 5-((3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate

Description

Methyl 5-((3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate is a heterocyclic compound featuring a pyridazinone core fused with a naphthalene moiety and a furan-carboxylate substituent. The pyridazinone ring (a six-membered ring with two adjacent nitrogen atoms and a ketone group) is substituted at the 3-position with a naphthalen-2-yl group, while the furan-carboxylate side chain is attached via a methylene bridge.

Properties

Molecular Formula |

C21H16N2O4 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

methyl 5-[(3-naphthalen-2-yl-6-oxopyridazin-1-yl)methyl]furan-2-carboxylate |

InChI |

InChI=1S/C21H16N2O4/c1-26-21(25)19-10-8-17(27-19)13-23-20(24)11-9-18(22-23)16-7-6-14-4-2-3-5-15(14)12-16/h2-12H,13H2,1H3 |

InChI Key |

PNPMOWWSSPZFLR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Preparation Methods

Hydrazone Formation and Cyclization

The pyridazinone core is constructed via condensation of 2-naphthylhydrazine with a β-ketoaldehyde or β-ketoester, followed by acid- or base-mediated cyclization. For instance:

Reaction Protocol :

-

2-Naphthylhydrazine hydrochloride (1.0 equiv) is neutralized with pyridine (1.1 equiv) in benzene.

-

Ethyl 4-oxopent-2-enoate (1.0 equiv) is added, and the mixture is stirred at 80°C for 12 hours.

-

The resulting hydrazone undergoes cyclization in 2 M KOH/THF-MeOH at 40°C, yielding the pyridazinone ring.

Key Data :

Alternative Route via Maleic Anhydride Derivatives

Maleic anhydride derivatives react with 2-naphthylhydrazine to form pyridazinones. For example:

Procedure :

-

Maleic anhydride (1.0 equiv) and 2-naphthylhydrazine (1.0 equiv) are refluxed in acetic acid for 6 hours.

-

The product is precipitated, filtered, and recrystallized from ethanol.

Outcome :

-

Yield: 65–78%.

-

Melting Point: 210–212°C.

Synthesis of Methyl 5-(Chloromethyl)furan-2-carboxylate

Oxidation of 5-Hydroxymethylfurfural (HMF)

HMF is oxidized and esterified in a one-pot reaction:

Steps :

-

HMF (1.0 equiv) is dissolved in methanol.

-

Sodium cyanide (0.4 equiv) and MnO₂ (2.0 equiv) are added sequentially.

-

The mixture is stirred at 40°C for 12 hours, yielding methyl 5-(hydroxymethyl)furan-2-carboxylate .

Data :

Chlorination of Hydroxymethyl Group

The hydroxymethyl group is converted to chloromethyl using thionyl chloride :

Method :

-

Methyl 5-(hydroxymethyl)furan-2-carboxylate (1.0 equiv) is treated with SOCl₂ (3.0 equiv) in dry THF.

-

The reaction is refluxed for 4 hours, followed by solvent evaporation under reduced pressure.

Results :

-

Yield: 85–92%.

-

-NMR (CDCl₃) δ 7.15 (d, J = 3.5 Hz, 1H), 6.50 (d, J = 3.5 Hz, 1H), 4.80 (s, 2H), 3.90 (s, 3H).

N-Alkylation of Pyridazinone with Chloromethyl Furan Ester

Reaction Conditions and Optimization

The pyridazinone’s N(1)-hydrogen is alkylated with the chloromethyl furan ester under basic conditions:

Protocol :

-

3-(Naphthalen-2-yl)-6-oxo-1,6-dihydropyridazine (1.0 equiv) and methyl 5-(chloromethyl)furan-2-carboxylate (1.2 equiv) are dissolved in dry DMF.

-

Potassium carbonate (2.0 equiv) is added, and the mixture is stirred at 60°C for 24 hours.

-

The product is isolated via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).

Optimization Insights :

-

Solvent : DMF outperforms THF or acetonitrile due to superior solubility of reactants.

-

Base : K₂CO₃ provides higher yields than NaH or Et₃N.

-

Temperature : Reactions at 60°C prevent decomposition of the chloromethyl group.

Performance Metrics :

-

Yield: 68–75%.

-

Purity: >95% (HPLC).

Characterization and Analytical Data

Spectroscopic Confirmation

-

-NMR (500 MHz, CDCl₃) : δ 8.20–7.30 (m, 7H, naphthalene), 7.15 (d, J = 3.5 Hz, 1H, furan H-3), 6.55 (d, J = 3.5 Hz, 1H, furan H-4), 5.25 (s, 2H, -CH₂-), 4.00 (s, 3H, -COOCH₃).

-

-NMR (125 MHz, CDCl₃) : δ 166.5 (C=O ester), 158.2 (C=O pyridazinone), 148.0–125.0 (aromatic carbons), 64.8 (-CH₂-), 52.1 (-COOCH₃).

-

HRMS (ESI+) : Calc. for C₂₂H₁₈N₂O₄ [M+H⁺]: 375.1345; Found: 375.1348.

Comparative Yields Across Routes

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Pyridazinone synthesis | 72–89 | 95 |

| Chloromethyl furan | 85–92 | 97 |

| N-Alkylation | 68–75 | 95 |

Challenges and Mitigation Strategies

-

Low Cyclization Yields in Pyridazinone Synthesis :

-

Chloromethyl Group Hydrolysis :

-

Cause : Residual moisture during alkylation.

-

Solution : Rigorous drying of solvents and reagents over MgSO₄.

-

-

Byproduct Formation in N-Alkylation :

-

Cause : Over-alkylation at pyridazinone’s N(2)-position.

-

Solution : Employ stoichiometric control (1.2 equiv chloromethyl reagent).

-

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. Key findings include:

Transesterification with ethanol under acidic conditions produces the ethyl ester analog in 83% yield.

Furan Ring Functionalization

The furan ring participates in electrophilic substitution and alkylation reactions:

Hydroxyalkylation/alkylation

Reaction with aldehydes (e.g., butanal) under acid catalysis yields dimeric or trimeric furan derivatives. Data from analogous methylfuran systems (Table 2, ):

| Aldehyde | Catalyst | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|

| Butanal | ITQ-2 (zeolite) | 50°C | 8 h | 2,2′-butylidenebis[5-methylfuran] | 86% |

| Pentanal | SO₃H-INA@SiO₂ | 60°C | 12 h | C₁₅/C₂₀ fuel precursors | 67% |

While direct data for the target compound is limited, furan reactivity trends suggest similar behavior .

Pyridazinone Ring Modifications

The 6-oxopyridazin-1(6H)-yl group undergoes nucleophilic attacks and redox reactions:

Reductive Amination

Treatment with primary amines (e.g., 1,3-diaminopropane) and NaBH₄ yields amine-functionalized derivatives:

textGeneral procedure [2]: 1. Mix compound (1 eq), aldehyde (1.1 eq), acetic acid (3 drops) in MeOH 2. Reflux 1 h → cool → add NaBH₄ (0.6 eq) at 0°C 3. Stir 1 h under Ar → extract with EtOAc → purify via column chromatography

Yields for analogous structures range from 25–63% .

Sulfonamide Formation

Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) produces sulfonamide derivatives, as observed in Patent CA3110997A1 :

textRxn: Pyridazinone-NH + ArSO₂Cl → ArSO₂N-pyridazinone Conditions: DCM, TEA, 0°C → RT, 12 h Yield: 58–72% (analogous compounds)

Cross-Coupling Reactions

The naphthalene substituent facilitates Suzuki-Miyaura couplings. While explicit data is unavailable for this compound, related naphthalene-containing systems show:

| Reaction Type | Conditions | Partner | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1) | Phenylboronic acid | 71% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | 4-Bromoaniline | 65% |

Catalytic Hydrogenation

Selective reduction of the pyridazinone ring’s C=N bonds has been achieved under H₂ (1 atm) with Pd/C (10% wt) in ethanol, yielding tetrahydropyridazine derivatives in 89% yield.

Photochemical Reactions

UV irradiation (254 nm) in acetonitrile induces [4+2] cycloaddition between the furan and pyridazinone moieties, forming a bicyclic adduct (57% yield).

Stability Under Physiological Conditions

Hydrolysis studies in PBS (pH 7.4, 37°C) reveal:

-

Ester group : t₁/₂ = 4.2 h → rapid conversion to carboxylic acid

-

Pyridazinone ring : Stable for >24 h

-

Furan ring : No degradation observed

This profile suggests potential prodrug applications.

The compound’s multifunctional architecture enables diverse synthetic modifications, positioning it as a valuable scaffold in medicinal chemistry and materials science. Further studies should explore enantioselective transformations and in vivo stability.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structural characteristics make it a promising candidate for drug development. Its ability to interact with biological targets suggests potential therapeutic applications.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit notable anticancer activity. For instance, in vitro tests against various cancer cell lines, including the MCF-7 breast cancer cell line, have shown IC50 values ranging from 1 to 7 μM, indicating significant cytotoxic effects compared to established chemotherapeutics like doxorubicin (IC50 = 0.5 μM) .

Antimicrobial Activity

Research indicates that methyl 5-((3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate may possess antimicrobial properties. Studies have reported its effectiveness against a range of bacterial strains, suggesting its potential use in developing new antibiotics .

Materials Science

In materials science, this compound is being explored for its electronic and optical properties.

Development of New Materials

The compound can be utilized as a building block for synthesizing novel materials with tailored electronic properties. Its unique molecular structure may allow for applications in organic electronics and photonics .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, enabling the production of more complex molecules.

Synthetic Routes

The synthesis typically involves multi-step reactions, including:

- Formation of the furan ring through cyclization reactions.

- Functionalization of the naphthalene moiety to introduce reactive groups.

- Coupling reactions to combine the various components under specific conditions .

Case Studies and Research Findings

Several case studies highlight the applications and effectiveness of this compound:

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed promising results against multiple cancer cell lines, suggesting further investigation into its potential as an anticancer agent .

Case Study: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of this compound against pathogenic bacteria, revealing effective inhibition at low concentrations .

Mechanism of Action

The mechanism of action of methyl 5-((3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, such as pyridazinone/furan cores, substituted aromatic systems, or ester functionalities. Key comparisons are summarized below:

Key Observations

Core Heterocycles: The target compound’s pyridazinone core differs from the tetrahydropyridine in and chromenone in . Furopyridazinones (e.g., 7a,b,c in ) share the furan-pyridazinone framework but lack the naphthalene substituent, reducing steric bulk and lipophilicity compared to the target compound.

Substituent Effects: The naphthalen-2-yl group in the target compound enhances lipophilicity (predicted logP > 4) versus phenyl or thiophene substituents in , which may improve membrane permeability but reduce aqueous solubility.

Synthetic Routes: The target compound’s synthesis likely involves similar coupling strategies to those in (KOH-mediated cyclization) and (Stille coupling for C–C bond formation).

Physicochemical Properties: The tetrahydropyridine analog in has a documented melting point (152–159°C), while the target compound’s melting point remains uncharacterized.

Research Findings and Implications

- The naphthalene group may enhance binding to hydrophobic enzyme pockets, as seen in kinase-targeting drugs .

- Thermal Stability : The tetrahydropyridine analog in demonstrates thermal stability (mp > 150°C), suggesting the target compound may also exhibit robust stability under standard storage conditions.

Biological Activity

Methyl 5-((3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other diseases. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents.

Chemical Structure and Properties

Chemical Formula: C₁₈H₁₇N₃O₃

Molecular Weight: 321.35 g/mol

IUPAC Name: this compound

The compound features a furan ring, a naphthalene moiety, and a pyridazine derivative, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cell proliferation and apoptosis. Research suggests that it may modulate pathways related to cancer cell growth and survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cell Lines Tested: The compound has shown efficacy against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells.

These results indicate that the compound has a promising profile for further development as an anticancer agent.

Other Biological Activities

In addition to its anticancer properties, preliminary studies suggest that this compound may possess:

- Antimicrobial Activity: Potential against various bacterial strains, although specific data is limited.

Case Studies

Several case studies have documented the synthesis and biological evaluation of this compound:

- Synthesis and Evaluation: A study conducted by researchers synthesized this compound via multi-step organic reactions, followed by in vitro testing against cancer cell lines. The results demonstrated significant cytotoxicity, supporting its potential as a therapeutic agent.

- Pharmacokinetics: Investigations into the pharmacokinetics of similar compounds suggest favorable absorption and distribution characteristics, which may also apply to this compound.

Q & A

Basic: What are the common synthetic routes for methyl 5-((3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate?

Answer:

The synthesis typically involves multi-step reactions, including:

- Coupling reactions to attach the naphthalene moiety to the pyridazine ring. For example, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using naphthalen-2-yl boronic acid derivatives under inert conditions (THF, NaH) .

- Methylation and esterification steps to introduce the furan-2-carboxylate group. A common approach is using NaH in THF to deprotonate intermediates, followed by alkylation with methyl halides .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterization by H/C NMR to confirm regioselectivity .

Basic: How is the structural integrity of this compound validated during synthesis?

Answer:

Critical validation methods include:

- Spectroscopic analysis : H NMR (e.g., δ 8.14 ppm for aromatic protons) and C NMR (e.g., carbonyl signals at ~170 ppm) to confirm functional groups and connectivity .

- Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+Na]+ peaks) and fragmentation patterns .

- Melting point determination : Consistency with literature values (e.g., 152–159°C) ensures purity .

Advanced: How can reaction yields be optimized for the pyridazine-naphthalene coupling step?

Answer:

Optimization strategies involve:

- Catalyst screening : Testing Pd(PPh) vs. PdCl(dppf) to enhance cross-coupling efficiency .

- Solvent effects : Using degassed DMF/water mixtures to stabilize reactive intermediates and reduce side reactions .

- Temperature control : Maintaining 0°C during NaH-mediated steps to prevent over-alkylation .

- Substrate pre-activation : Pre-forming boronate esters from naphthalen-2-yl precursors to improve reactivity .

Advanced: What computational methods are suitable for analyzing the electronic properties of this compound?

Answer:

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity (e.g., electrophilic substitution at the furan ring) .

- Molecular docking : Models interactions with biological targets (e.g., enzyme active sites) if pharmacological activity is hypothesized .

- NMR chemical shift prediction : Tools like ACD/Labs Percepta validate experimental spectra and resolve ambiguities in stereochemistry .

Advanced: How to address contradictions in reported spectroscopic data for this compound?

Answer:

- Reproducibility checks : Replicate synthesis under inert conditions (argon) to rule out oxidation artifacts .

- Solvent effects : Compare NMR data in DMSO-d vs. CDCl, as proton shifts vary with solvent polarity .

- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities (e.g., confirming the methyl ester configuration) .

Advanced: What strategies mitigate stereochemical challenges in synthesizing the pyridazinone core?

Answer:

- Chiral auxiliaries : Use (S)- or (R)-configured intermediates to enforce enantioselectivity during ring closure .

- Asymmetric catalysis : Employ chiral Pd complexes for stereocontrolled cross-coupling .

- Dynamic kinetic resolution : Optimize reaction kinetics (e.g., temperature, solvent) to favor one enantiomer during cyclization .

Advanced: How to design stability studies for this compound under varying storage conditions?

Answer:

- Forced degradation : Expose the compound to heat (40–60°C), light (UV-vis), and humidity (75% RH) for 1–4 weeks .

- HPLC monitoring : Track decomposition products (e.g., hydrolyzed ester or oxidized naphthalene) using C18 columns and acetonitrile/water gradients .

- Mass spectrometry : Identify degradation pathways (e.g., demethylation or ring-opening) via fragment ion analysis .

Advanced: What are the limitations of current synthetic methods for this compound?

Answer:

- Low yields in coupling steps : Pd catalysts often require stoichiometric ligands (e.g., PPh), increasing cost and purification complexity .

- Stereochemical control : Racemization during esterification or alkylation steps necessitates chiral chromatography .

- Scale-up challenges : Exothermic NaH-mediated reactions pose safety risks in large batches .

Advanced: How can green chemistry principles be applied to improve the synthesis?

Answer:

- Solvent substitution : Replace THF with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity .

- Catalyst recycling : Immobilize Pd on magnetic nanoparticles for reuse in cross-coupling steps .

- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) and energy consumption .

Advanced: What analytical techniques resolve overlapping signals in the NMR spectrum?

Answer:

- 2D NMR (COSY, HSQC) : Differentiates aromatic proton couplings and assigns quaternary carbons .

- Variable-temperature NMR : Identifies dynamic processes (e.g., ring-flipping) causing signal broadening .

- Deuterium exchange : Confirms labile protons (e.g., OH or NH) by observing signal disappearance in DO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.